molecular formula C9H7Br3O2 B054021 2,3-Dibromo-3-(2-bromophenyl)propionic acid CAS No. 119450-03-2

2,3-Dibromo-3-(2-bromophenyl)propionic acid

Cat. No.: B054021
CAS No.: 119450-03-2
M. Wt: 386.86 g/mol
InChI Key: IOATZQRJTIURPY-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(2-bromophenyl)propionic acid is an organic compound with the molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of three bromine atoms and a phenyl group attached to a propionic acid backbone. It is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-3-(2-bromophenyl)propionic acid can be synthesized through the bromination of 3-phenylpropionic acid. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or dichloromethane . The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(2-bromophenyl)propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(2-bromophenyl)propionic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function . This interaction can affect various biochemical pathways and cellular processes.

Properties

IUPAC Name

2,3-dibromo-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOATZQRJTIURPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dibromo-3-(2-bromophenyl)propionic acid
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2,3-Dibromo-3-(2-bromophenyl)propionic acid
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2,3-Dibromo-3-(2-bromophenyl)propionic acid

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